3-(Tributylstannyl)pyridine

CAS No.: 59020-10-9

Cat. No.: VC2348008

Molecular Formula: C17H31NSn

Molecular Weight: 368.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59020-10-9 |

|---|---|

| Molecular Formula | C17H31NSn |

| Molecular Weight | 368.1 g/mol |

| IUPAC Name | tributyl(pyridin-3-yl)stannane |

| Standard InChI | InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; |

| Standard InChI Key | CFQJBWKKHCMCGJ-UHFFFAOYSA-N |

| SMILES | CCCC[Sn](CCCC)(CCCC)C1=CN=CC=C1 |

| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1=CN=CC=C1 |

Introduction

Fundamental Chemical Identity

Structural Characteristics

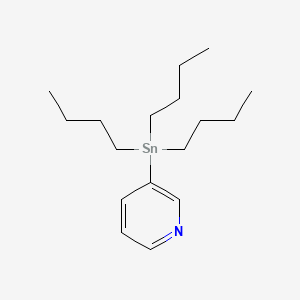

3-(Tributylstannyl)pyridine belongs to the organostannane class of compounds, featuring a tin atom bonded to three butyl chains and a pyridine ring. The structure consists of a pyridine core with the tributylstannyl moiety attached at the meta position (position 3) relative to the nitrogen atom. This specific structural arrangement contributes significantly to its reactivity profile and applications in organic synthesis .

The molecular formula of 3-(Tributylstannyl)pyridine is C₁₇H₃₁NSn, with a molecular weight of 368.15 g/mol . The compound's structure can be visualized as a central pyridine ring with the bulky tributylstannyl group creating a sterically influential environment that directs subsequent reactions.

Nomenclature and Identification

The compound is registered under CAS number 59020-10-9 and is known by several synonyms in scientific literature :

-

3-Pyridyltri-n-butyltin

-

Tributyl(3-pyridyl)stannane

-

3-Pyridyltributylstannane

-

Tributyl(pyridin-3-yl)stannane

For database and inventory purposes, the compound is also identified by MDL number MFCD00052054 . These standardized identifiers ensure consistent tracking and referencing of the compound across different scientific platforms and regulatory frameworks.

Physical and Chemical Properties

Physical State and Appearance

3-(Tributylstannyl)pyridine exists as a dark brown liquid at room temperature, with distinctive physical properties that influence its handling and application in laboratory settings . Its liquid state facilitates its use in solution-phase chemistry and allows for convenient measurement and transfer during experimental procedures.

Key Physical Constants

The physical properties of 3-(Tributylstannyl)pyridine have been well-characterized through analytical studies. Table 1 summarizes the essential physical parameters of this compound:

These physical constants provide crucial information for handling, storing, and utilizing the compound in research and industrial applications. The relatively high boiling point indicates good thermal stability, while the hydrolytic sensitivity value suggests caution is needed when exposed to moisture.

Solubility Profile

3-(Tributylstannyl)pyridine exhibits excellent solubility in most organic solvents, including dichloromethane, tetrahydrofuran, toluene, and other non-polar and moderately polar organic media . This solubility profile is advantageous for its application in organic synthesis, where homogeneous reaction conditions are often preferred. The compound's limited solubility in aqueous media is consistent with its organometallic nature and lipophilic tributyl groups.

Applications in Organic Synthesis

Catalytic Functions

3-(Tributylstannyl)pyridine serves as an effective catalyst in various organic synthesis reactions. Its catalytic properties are particularly valuable in facilitating the creation of 1,3-dithiole-2-thiones, important structural motifs in materials science and pharmaceutical development . The compound's ability to coordinate with transition metals through its pyridine nitrogen while maintaining the reactive tributylstannyl group makes it an excellent catalyst for stereoselective transformations.

The catalytic mechanism typically involves coordination of the pyridine nitrogen to a metal center, positioning the substrate for selective reaction while the tributylstannyl group modulates the electronic properties of the system . This dual functionality allows for fine-tuned reactivity in complex synthetic sequences.

Role as a Synthetic Intermediate

As a synthetic intermediate, 3-(Tributylstannyl)pyridine plays a crucial role in the construction of complex heterocyclic compounds. The tributylstannyl group serves as an activating and directing group for subsequent transformations, particularly in cross-coupling reactions . The compound enables selective functionalization at the position bearing the stannyl group, allowing for precise molecular engineering.

In a representative application documented in research literature, 3-(Tributylstannyl)pyridine (8.24 mmol, 2.0 equiv.) was employed in a synthetic sequence involving degassing through freeze-pump-thaw techniques, demonstrating its utility in sensitive chemical transformations under controlled atmospheres . This application highlights the compound's compatibility with advanced synthetic methodologies requiring precise control of reaction conditions.

Ligand in Metal-Catalyzed Reactions

The pyridine moiety in 3-(Tributylstannyl)pyridine provides excellent coordination capabilities, making the compound valuable as a ligand in various metal-catalyzed reactions . When functioning as a ligand, it can modulate the electronic and steric environment around metal centers, influencing the reactivity, selectivity, and efficiency of catalytic processes.

This ligand functionality is particularly useful in:

-

Palladium-catalyzed cross-coupling reactions

-

Transition metal-mediated C-H activations

-

Stereoselective transformations requiring precise control of the catalytic environment

The unique combination of a coordinating pyridine ring and a reactive stannyl group in a single molecule provides synthetic chemists with a multifunctional tool for complex transformations.

Synthetic Methodologies

Preparation Methods

The synthesis of 3-(Tributylstannyl)pyridine typically involves the stannylation of 3-halopyridines or direct metallation-stannylation sequences. While specific synthetic routes vary, common approaches include:

-

Lithium-halogen exchange of 3-bromopyridine followed by quenching with tributyltin chloride

-

Direct stannylation using hexabutylditin and palladium catalysts

-

Metallation of pyridine using strong bases followed by transmetallation with tributyltin electrophiles

These methodologies require careful control of reaction conditions due to the sensitivity of organolithium or organomagnesium intermediates and the potential for side reactions .

Reactivity Patterns

The reactivity of 3-(Tributylstannyl)pyridine is governed by both the pyridine ring and the tributylstannyl group. Key reactivity patterns include:

-

Transmetallation reactions with transition metals, particularly palladium and copper complexes

-

Electrophilic substitution at the carbon bearing the stannyl group

-

Coordination of the pyridine nitrogen to Lewis acids or transition metals

-

Radical-mediated transformations involving the carbon-tin bond

The carbon-tin bond in 3-(Tributylstannyl)pyridine possesses moderate polarization that can be exploited in various synthetic transformations, particularly under conditions that facilitate coordination or transmetallation processes .

| Supplier | Catalog Number | Quantity | Purity | Price (USD) |

|---|---|---|---|---|

| Santa Cruz Biotechnology | sc-231393 | 1 g | Not specified | $32.00 |

| VWR | AAH51268-03 | Not specified | 97% | $38.59 |

The compound is typically supplied in small quantities suitable for research and laboratory-scale synthesis, reflecting its specialized application in advanced organic synthesis .

Quality Specifications

Commercially available 3-(Tributylstannyl)pyridine is typically characterized by high purity, with standard grades offering 97% purity suitable for most research applications . The compound is subject to quality control measures including:

-

Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

-

Gas chromatography or high-performance liquid chromatography for purity assessment

-

Elemental analysis for composition verification

These quality control procedures ensure consistent performance in sensitive synthetic applications and research settings.

Comparative Analysis with Related Compounds

Structurally Related Derivatives

Several structurally related compounds share similarities with 3-(Tributylstannyl)pyridine but exhibit distinct reactivity profiles based on substitution patterns. Notable examples include:

-

2-Fluoro-3-(tributylstannyl)pyridine: Contains an additional fluorine at position 2, altering the electronic properties and reactivity pattern of the pyridine ring

-

2,4-Difluoro-3-(tributylstannyl)pyridine: Features two fluorine atoms that significantly modify the electronic distribution, increasing the electrophilicity and influencing coordination behavior

These derivatives demonstrate how strategic modifications to the core structure can tune reactivity and application profiles, providing synthetic chemists with a spectrum of options for specific transformations.

Functional Advantages

Compared to other stannylated heterocycles, 3-(Tributylstannyl)pyridine offers several distinct advantages:

-

Enhanced stability compared to many other organostannane compounds

-

Selective reactivity at the carbon bearing the stannyl group

-

Dual functionality through both the pyridine nitrogen (coordination) and the stannyl group (transmetallation)

-

Compatibility with various reaction conditions and synthetic methodologies

These advantages position 3-(Tributylstannyl)pyridine as a valuable tool in the synthetic chemist's arsenal, particularly for the construction of complex pyridine-containing structures found in pharmaceuticals and materials science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume